2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid
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Overview
Description
2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of 2-fluoroacetic acid with a thiazole derivative. One common method includes the use of thiourea and 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.
Scientific Research Applications
2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are studied for their potential biological activities.
Biology: The compound is investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Industry: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .
Comparison with Similar Compounds
2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:
2-(2-Benzothiazolyl)acetic acid: Known for its antimicrobial and antifungal activities.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Acts as a peroxisome proliferator-activated receptor agonist and is used to control inflammation.
The uniqueness of this compound lies in its fluorine substitution, which enhances its biological activity and membrane permeability compared to other thiazole derivatives.
Properties
Molecular Formula |
C5H4FNO2S |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-fluoro-2-(1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,(H,8,9) |
InChI Key |
LYTGBISIKGMBJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C(C(=O)O)F |
Origin of Product |
United States |
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